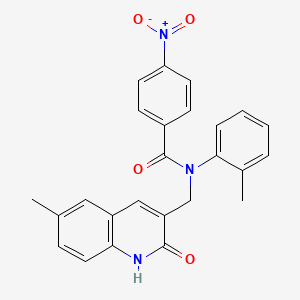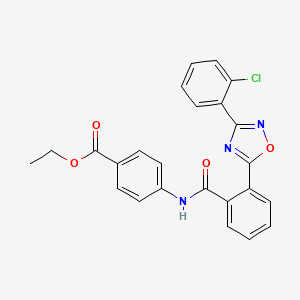
4-(5-Phenyl-2H-tetrazol-2-yl)butanamide
Overview
Description
4-(5-Phenyl-2H-tetrazol-2-yl)butanamide is a compound that belongs to the tetrazole family, which is known for its diverse biological and chemical properties. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The phenyl group attached to the tetrazole ring enhances its stability and reactivity, making it a valuable compound in various scientific fields.
Preparation Methods
The synthesis of 4-(5-Phenyl-2H-tetrazol-2-yl)butanamide can be approached through several methods. One common method involves the reaction of 5-phenyl-1H-tetrazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial production methods often involve the use of safer and more environmentally friendly solvents and reagents. For instance, water or ethanol can be used as solvents, and the reaction can be carried out under mild conditions to minimize the formation of by-products .
Chemical Reactions Analysis
4-(5-Phenyl-2H-tetrazol-2-yl)butanamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts like palladium on carbon or platinum oxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(5-Phenyl-2H-tetrazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can form non-covalent interactions with enzymes and receptors, leading to the modulation of their activity . For example, the compound can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to the suppression of tumor growth . Additionally, it can interact with bacterial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
4-(5-Phenyl-2H-tetrazol-2-yl)butanamide can be compared with other similar compounds, such as:
2-(5-Phenyl-2H-tetrazol-2-yl)acetyl chloride: This compound is used as a key reagent in the synthesis of non-annulated polynuclear tetrazole-containing compounds with potential antidiabetic activity.
4-(2-Phenyl-2H-tetrazol-5-yl)benzoic acid: This compound has similar biological activities and is used in the development of new drugs and therapeutic agents.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities. Its stability and reactivity also make it a valuable compound in various scientific fields.
Properties
IUPAC Name |
4-(5-phenyltetrazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c12-10(17)7-4-8-16-14-11(13-15-16)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJANBCJAQDDLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CCCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7688044.png)

![5-[(3-chloro-4-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7688048.png)
![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-4-fluorobenzamide](/img/structure/B7688056.png)
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethylphenyl)butanamide](/img/structure/B7688071.png)

![N-(4-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7688082.png)
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B7688091.png)
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline](/img/structure/B7688101.png)
![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B7688125.png)
![N-(2-fluorophenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7688127.png)

![5-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B7688140.png)
![1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-phenylpiperazine](/img/structure/B7688142.png)
